5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol
Overview
Description
5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol is a fluorinated heterocyclic compound with the molecular formula C7H5FN2O and a molecular weight of 152.13 g/mol . This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
The primary targets of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in a variety of biological processes, including cell growth, differentiation, and angiogenesis . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound’s interaction with FGFRs prevents this activation, thereby inhibiting the signaling pathways .
Biochemical Pathways
The compound affects the FGFR signaling pathways, which include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways regulate various cellular processes, including cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, the compound disrupts these pathways, potentially leading to reduced cell proliferation and migration .
Result of Action
The inhibition of FGFRs by this compound can lead to a decrease in cell proliferation and an increase in apoptosis . For instance, one derivative of the compound significantly inhibited the migration and invasion abilities of 4T1 breast cancer cells .
Biochemical Analysis
Biochemical Properties
5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol has been used as a reagent in the synthesis of potent VEGFR-2 inhibitors . It interacts with various enzymes and proteins, particularly those involved in the FGFR signaling pathway . The nature of these interactions is primarily inhibitory, leading to a decrease in the activity of these biomolecules .
Cellular Effects
In cellular processes, this compound has been observed to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, particularly enzymes involved in the FGFR signaling pathway . This leads to enzyme inhibition, changes in gene expression, and ultimately, a decrease in cell proliferation .
Metabolic Pathways
Given its inhibitory effects on the FGFR signaling pathway, it likely interacts with enzymes and cofactors involved in this pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol typically involves the reaction of 5-hydroxy-7-azaindole with fluorinating agents under controlled conditions . One common method includes the use of diethylene glycol dimethyl ether as a solvent and potassium phosphate as a base, with the reaction carried out at elevated temperatures (around 110°C) for 24 hours .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Halogenation, nitration, and other substitution reactions are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed.
Major Products
The major products formed from these reactions include various substituted pyrrolopyridine derivatives, which can have different functional groups attached to the pyridine ring .
Scientific Research Applications
5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
- 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine
- 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
- 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine
Uniqueness
5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol is unique due to its specific fluorine substitution at the 5-position, which can significantly influence its chemical reactivity and biological activity. This fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable scaffold in drug discovery .
Properties
IUPAC Name |
5-fluoro-1,7-dihydropyrrolo[2,3-b]pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O/c8-5-3-10-7-4(6(5)11)1-2-9-7/h1-3H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUOCUZXCLCYDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=O)C(=CN2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673624 | |
Record name | 5-Fluoro-1,7-dihydro-4H-pyrrolo[2,3-b]pyridin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203499-60-8 | |
Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1203499-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-1,7-dihydro-4H-pyrrolo[2,3-b]pyridin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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